molecular formula C13H18F3NO3 B2697930 Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate CAS No. 2386075-47-2

Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate

Cat. No.: B2697930
CAS No.: 2386075-47-2
M. Wt: 293.286
InChI Key: VJEBTLRQVUWYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a trifluoroacetyl group and a tetrahydroazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate typically involves multiple steps:

    Formation of the Tetrahydroazepine Ring: The initial step often involves the cyclization of appropriate precursors to form the tetrahydroazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroazepine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the trifluoroacetyl group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoroacetyl groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Properties

IUPAC Name

tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO3/c1-12(2,3)20-11(19)17-7-5-4-6-9(8-17)10(18)13(14,15)16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEBTLRQVUWYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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